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Compound of Interest

Compound Name: Antimony Trisulfide

Cat. No.: B7820761

This technical support center provides researchers, scientists, and professionals in solar cell
development with a comprehensive guide to troubleshooting and overcoming common issues
related to surface defects in Antimony Sulfide (Sb2Ss) solar cells.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common performance issues in your
Sh2Ss solar cells that may be related to surface defects.
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Issue/Question

Potential Cause(s)

Recommended Action(s)

Why is my open-circuit voltage

(Voc) lower than expected?

Sulfur Vacancies (VS): These
are common defects in Sh2Ss
and act as recombination
centers, limiting the Voc.[1][2]
Interface Recombination: Poor
quality at the interface
between the Sb2Ss absorber
layer and the electron
transport layer (ETL) or hole
transport layer (HTL) can lead

to increased recombination.[1]

[3]

Sulfur Passivation: Treat the
Sh2Ss surface with a sulfur-
containing compound like
ammonium sulfide ((NHa4)2S) or
potassium sulfide (K2S) to fill
the sulfur vacancies. Annealing
in Sulfur Atmosphere:
Annealing the Sh2Ss film in a
sulfur-rich environment can
also reduce VS concentration.
[4] Interface Passivation: Apply
a thin passivation layer, such
as ShCls, at the interface to

reduce defect states.[5][6]

What is causing the low short-
circuit current density (Jsc) in

my device?

High Defect Density: A high
concentration of bulk and
surface defects can act as
traps for charge carriers,
reducing the collection
efficiency and thus the Jsc.
Poor Crystallinity/Morphology:
Non-uniform or poorly
crystallized Sb2Ss films can
lead to inefficient charge

transport.

Surface Passivation: Employ
surface treatments to
passivate defects that act as
carrier traps. Optimize
Deposition Parameters: Adjust
deposition conditions (e.g.,
temperature, precursor
concentration) to improve film

quality and grain size.[1][4]

My solar cell has a poor fill
factor (FF). What could be the

reason?

High Series Resistance (Rs):
This can be caused by poor
contacts or high bulk
resistance in the Sbh2Ss layer.
High Shunt Resistance (Rsh):
Shunt pathways can be
created by pinholes or cracks
in the film, leading to current
leakage.[4] Interface Defects:

Defects at the heterointerface

Improve Film Compactness:
Optimize the deposition
process to create a dense and
uniform Sb2Ss film, minimizing
pinholes. Contact
Optimization: Ensure good
ohmic contacts are formed with
the front and back electrodes.
Interface Engineering: Use

passivation techniques to
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can impede charge extraction, improve the quality of the

leading to a lower FF. interfaces.

A holistic approach is needed.
Focus on improving the
material quality of the Sb2Ss
absorber layer through defect
) The PCE is a product of Voc, passivation and optimizing the
How can | improve the overall _ _
) o Jsc, and FF. Therefore, any of device architecture to enhance
power conversion efficiency

the issues mentioned above charge extraction and minimize
(PCE) of my Sb2Ss solar cell?

can lead to a low PCE. recombination. Combining
surface passivation with
optimized deposition
technigues often yields the

best results.

Frequently Asked Questions (FAQS)

Q1: What are the most common surface defects in Sb2Ss thin films?

Al: The most prevalent surface defects in Sb2Ss thin films include sulfur vacancies (VS),
antimony vacancies (VSb), and antisite defects where an antimony atom occupies a sulfur site
(SbS) or a sulfur atom occupies an antimony site (SSb).[2] Sulfur vacancies are often cited as a
primary performance-limiting defect.[1][2]

Q2: How does surface passivation improve the performance of Sb2Ss solar cells?

A2: Surface passivation techniques aim to reduce the density of electronic defect states on the
surface of the Sb2Ss film. By "healing” these defects, passivation treatments can decrease
charge carrier recombination, leading to an increase in the open-circuit voltage (Voc) and short-
circuit current density (Jsc), which in turn enhances the overall power conversion efficiency
(PCE).[5][6]

Q3: What is the role of SbCls treatment in passivating Sb2Ss?

A3: Antimony trichloride (SbClIs) treatment is a post-deposition surface passivation method. It is
believed that the SbCls interacts with the Sb2Ss surface, where the chlorine atoms can
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passivate sulfur vacancies and the antimony atoms can fill antimony vacancies, thereby
reducing defect states at the surface and improving the Voc and FF of the solar cell.[5][6]

Q4: Can | use other sulfide sources for passivation besides (NH4)2S?

A4: Yes, other sulfide sources can be used for passivation. For instance, potassium sulfide
(K2S) and thioacetamide (TAA) in solution have been shown to be effective in providing a
source of sulfur to passivate sulfur vacancies on the Sb2Ss surface.

Q5: How does the morphology of the Sb2Ss film affect defect formation?

A5: The morphology, including grain size and film compactness, plays a crucial role. Larger,
more well-oriented grains can reduce the density of grain boundaries, which are often sites for
defect accumulation. A compact and pinhole-free film is essential to prevent shunt pathways
that can drastically lower the fill factor and overall efficiency.[4]

Quantitative Data on Passivated Sbh2Ss Solar Cells

The following tables summarize the performance improvements observed in Sb2Ss solar cells
after the application of various passivation techniques.

Table 1: Performance of Sh2S3 Solar Cells with and without Passivation
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Passivation Jsc
Voc (V) FF (%) PCE (%) Reference
Method (mAlcm?)

Without

Passivation

Control
) 0.58 - - - [51[6]
Device

Control
] - - - ~3.0 [4]
Device

With

Passivation

SbCls

0.72 - - 7.1 [51[6]
Treatment

Potassium
lodide Post- - - - 9.22 [7]
Treatment

Hydrothermal
Sulfuration - - - 6.92
with (NH4)2S

In-situ
Passivation - - - 10.81 [8]
(ISP)

Table 2: Comparison of Different Passivation Strategies
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Passivation Strategy Key Improvement Resulting PCE (%)
Significant increase in Voc and

SbCls Post-Treatment 7.1
FF.

Potassium lodide Post- Passivation of deep-level 9.22

Treatment intrinsic defects. '

) Reduction of S vacancies and
Hydrothermal Sulfuration ) o 6.92
improved crystallinity.

) o Passivation of deep-level
In-situ Passivation (ISP) ) o 10.81
cation antisite defects.

Experimental Protocols

Here are detailed methodologies for key passivation experiments.

Protocol 1: SbClIls Surface Passivation

This protocol describes the post-treatment of an Sb2Ss film with an antimony trichloride
solution.

Materials:

e Sb2Ss thin film on a substrate (e.g., FTO/CdS)
e Antimony trichloride (SbCls)

e Anhydrous isopropanol

¢ Nitrogen (N2) or argon (Ar) gas

e Spinner

e Hotplate

Procedure:
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e Prepare a passivation solution by dissolving SbCls in anhydrous isopropanol. A typical
concentration is 10 mg/mL.

» Transfer the substrate with the prepared Sb2Ss film into a nitrogen-filled glovebox to
minimize exposure to moisture and oxygen.

o Dispense a few drops of the SbCIs solution onto the surface of the Sb2Ss film.
e Spin-coat the solution at 3000 rpm for 30 seconds.
 After spin-coating, anneal the film on a hotplate at 250°C for 5 minutes in the glovebox.

 Allow the film to cool down to room temperature before proceeding with the deposition of the
subsequent layers (e.g., hole transport layer and metal contact).

Protocol 2: Hydrothermal Sulfuration with Ammonium
Sulfide

This protocol details a hydrothermal treatment to passivate sulfur vacancies in the Sb2Ss film.
Materials:

Sb2Ss thin film on a substrate

Ammonium sulfide ((NH4)2S) solution (20 wt% in water)

Deionized (DI) water

Teflon-lined stainless-steel autoclave

Oven

Procedure:
e Place the Sbh2Ss-coated substrate inside the Teflon liner of the autoclave.

o Prepare the hydrothermal solution by adding a specific volume of (NH4)2S solution to DI
water. A typical concentration is 0.1 M.
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e Pour the solution into the Teflon liner, ensuring the substrate is fully immersed.
e Seal the autoclave and place it in an oven preheated to 120°C.

e Maintain the hydrothermal treatment for 2 hours.

o After the treatment, let the autoclave cool down to room temperature naturally.

» Remove the substrate, rinse it thoroughly with DI water, and dry it with a stream of nitrogen
gas.

Visualizations

Substrate Preparation
FTO/CdS Substrate

Surface Passivation Device Fabrication

Passivation Treatment
‘ (e.g., SbCI3 or (NH4)2S) '

Sb2S3 Deposition

' Sb2S3 Film Deposition '

4. Contact

2. Passivation HTL Deposition Metal Contact Deposition

1. Deposition

Click to download full resolution via product page

Caption: Experimental workflow for fabricating a passivated Sb2Ss solar cell.
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Low Voc Observed

Are there signs of high
recombination at the interface?

Is the Sb2S3 film
stoichiometry sulfur-deficient?

Perform Interface Passivation
(e.g., SbCI3 treatment)

Apply Sulfur Passivation
(e.g., (NH4)2S treatment or
annealing in S atmosphere)

Improved Voc

Click to download full resolution via product page

Caption: Troubleshooting logic for addressing low open-circuit voltage (Voc).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Passivation of Surface
Defects in Sb2S3 Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7820761#passivation-of-surface-defects-in-sbh2s3-
solar-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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